molecular formula C8H6F5N B13067476 3,5-difluoro-N-(2,2,2-trifluoroethyl)aniline

3,5-difluoro-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B13067476
M. Wt: 211.13 g/mol
InChI Key: NTHSABVVDOWMJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-difluoro-N-(2,2,2-trifluoroethyl)aniline: is an organic compound with the molecular formula C8H6F5N and a molecular weight of 211.13 g/mol It is characterized by the presence of fluorine atoms at the 3 and 5 positions of the aniline ring and a trifluoroethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-difluoro-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 3,5-difluoroaniline with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Scientific Research Applications

Chemistry: 3,5-difluoro-N-(2,2,2-trifluoroethyl)aniline is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals with potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated structure imparts desirable properties such as increased stability and resistance to degradation .

Mechanism of Action

The mechanism of action of 3,5-difluoro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 3,5-difluoroaniline
  • 2,3-difluoro-N-(2,2,2-trifluoroethyl)aniline
  • 3,5-dichloro-N-(2,2,2-trifluoroethyl)aniline

Comparison: Compared to its analogs, 3,5-difluoro-N-(2,2,2-trifluoroethyl)aniline is unique due to the specific positioning of the fluorine atoms and the trifluoroethyl group. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C8H6F5N

Molecular Weight

211.13 g/mol

IUPAC Name

3,5-difluoro-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H6F5N/c9-5-1-6(10)3-7(2-5)14-4-8(11,12)13/h1-3,14H,4H2

InChI Key

NTHSABVVDOWMJR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)NCC(F)(F)F

Origin of Product

United States

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